molecular formula C11H13Cl2NO2 B14906481 (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid

(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid

Cat. No.: B14906481
M. Wt: 262.13 g/mol
InChI Key: ZUXUMXVGGUQARX-JTQLQIEISA-N
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Description

(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, oximes, nitriles, and reduced amino acids .

Scientific Research Applications

(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives with substituted phenyl groups, such as:

Uniqueness

What sets (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid apart is its specific stereochemistry and the presence of the dichlorophenyl group, which can confer unique biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

(2S)-2-amino-5-(3,5-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H13Cl2NO2/c12-8-4-7(5-9(13)6-8)2-1-3-10(14)11(15)16/h4-6,10H,1-3,14H2,(H,15,16)/t10-/m0/s1

InChI Key

ZUXUMXVGGUQARX-JTQLQIEISA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCC(C(=O)O)N

Origin of Product

United States

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